molecular formula C17H21ClN4OS B2470054 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea CAS No. 1706285-79-1

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Cat. No.: B2470054
CAS No.: 1706285-79-1
M. Wt: 364.89
InChI Key: TXLGNSVLPUVMJN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known to contribute to a wide range of biological activities . The molecular framework of this compound, which combines a urea linker with aromatic and heterocyclic systems, suggests potential for interaction with various enzymatic targets. Compounds with similar structural motifs, particularly those featuring pyridylthiazole-based ureas, have been investigated as potent and selective inhibitors of protein kinases, such as Rho-associated protein kinase (ROCK) . This indicates a promising research application in exploring intracellular signaling pathways. Furthermore, thiazole derivatives are extensively studied for their potential anti-inflammatory properties, with research targeting enzymes like LOX and COX . Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, studying enzyme inhibition mechanisms, or probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c18-15-5-3-13(4-6-15)10-20-16(23)21-11-14-2-1-8-22(12-14)17-19-7-9-24-17/h3-7,9,14H,1-2,8,10-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLGNSVLPUVMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of Thiazolyl-Piperidine: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and α-haloketone, followed by the formation of the piperidine ring.

    Formation of the Urea Linkage: The final step involves the reaction of 4-chlorobenzylamine with the thiazolyl-piperidine intermediate in the presence of a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides and other substituted derivatives.

Scientific Research Applications

Biological Activities

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea has shown promising biological activities that are of interest in pharmacological research:

  • Antimicrobial Activity : The compound exhibits strong antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics.
  • Urease Inhibition : The urea derivative structure is known for its potential as a urease inhibitor, which is significant in treating conditions related to urease activity such as kidney stones and peptic ulcers .
  • Anticancer Potential : Preliminary studies suggest that derivatives of urea compounds can induce apoptosis in cancer cells, indicating potential for anticancer therapies .

Synthetic Methods

The synthesis of this compound typically involves multiple steps including the formation of the thiazole and piperidine moieties followed by the urea linkage. Specific reaction conditions can be adjusted to optimize yield and purity.

General Synthesis Steps:

  • Formation of Thiazole Ring : Utilize appropriate precursors to synthesize the thiazole component.
  • Piperidine Synthesis : Prepare the piperidine derivative through cyclization reactions.
  • Urea Formation : Combine the thiazole and piperidine intermediates with an isocyanate or amine to form the final urea compound.

Antimicrobial Evaluation

A study demonstrated the effectiveness of similar urea derivatives against various bacterial strains. The results indicated that modifications in substituents significantly influenced antibacterial efficacy, suggesting that this compound could be optimized for enhanced activity against resistant strains.

Urease Inhibition Studies

Research focused on thiourea hybrids showed promising results in urease inhibition, which is critical for conditions like catheter encrustation and kidney stone formation. The structure of this compound could be further explored for similar inhibitory effects .

Anticancer Activity

In vitro studies on related compounds have shown that modifications to the urea structure can lead to increased cytotoxicity against cancer cell lines. These findings suggest that this compound may also exhibit significant anticancer properties, warranting further investigation .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Aryl Substituents

Compounds with modified aryl groups on the urea nitrogen exhibit significant differences in molecular weight, yield, and bioactivity:

Compound (Reference) Substituent (N1 Position) Yield (%) ESI-MS [M+H]+ Notable Properties
11b 3,5-Dichlorophenyl 83.7 534.2 Higher molecular weight
11k 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2 Enhanced lipophilicity (CF3 group)
11d 4-(Trifluoromethyl)phenyl 85.3 534.1 Electron-withdrawing substituent
1g 3-(Trifluoromethyl)phenyl 78.4 638.1 Complex hydrazinyl side chain

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) increase molecular weight and may enhance target binding via hydrophobic interactions .
  • Substituted phenyl groups with halogens or trifluoromethyl moieties are common in antimicrobial agents, as seen in FabK inhibitors (IC50 = 0.10–0.24 μM) .

Heterocyclic Modifications

The thiazole and piperidine moieties are critical for bioactivity:

Compound (Reference) Heterocyclic Features Activity/Property
Target Compound Thiazol-2-yl-piperidin-3-ylmethyl Potential enzyme inhibition
1f Thiazole with hydrazinyl side chain Melting point: 198–200°C
GEN-2 Triazole instead of thiazole Antiparasitic activity (Chagas)
C19 Imidazoline core CNS activity in mice

Key Observations :

  • Thiazole rings are often associated with antimicrobial activity, while triazoles (e.g., GEN-2) may target parasitic enzymes .
  • Piperidine-thiazole combinations, as in the target compound, likely improve membrane permeability due to balanced lipophilicity .

Antimicrobial Activity

  • FabK Inhibition : Compounds with thiazole-urea scaffolds (e.g., 1-((4-bromophenyl)imidazol-2-yl)methyl-urea derivatives) inhibit C. difficile FabK with IC50 values of 0.10–0.24 μM, driven by halogenated aryl groups and thiazole heterocycles .
  • Antiviral Activity : 1-(4-Chlorobenzyl)urea derivatives with imidazolidine groups (e.g., ) show antiviral effects, suggesting the 4-chlorobenzyl group may enhance viral target engagement .

Physicochemical Properties

  • Melting Points : Analogs like 1f (198–200°C) and 1g (205–207°C) indicate high crystallinity, which may influence solubility and formulation.
  • Molecular Weight : Most analogs fall within 466–602 Da, adhering to Lipinski’s rules for drug-likeness .

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a thiazole ring, a piperidine moiety, and a chlorobenzyl group, contributing to its biological activity. Its molecular formula is C18H22ClN5OC_{18}H_{22}ClN_5O with a molecular weight of approximately 358.87 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways related to cancer proliferation and inflammation. Preliminary studies suggest that it may act as an inhibitor of specific kinases linked to tumor growth and survival .

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis induction. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The presence of the thiazole moiety is often linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The combination of the thiazole ring with the piperidine moiety enhances its bioactivity compared to other similar compounds. SAR studies indicate that modifications in the piperidine ring and the substitution patterns on the thiazole can significantly impact the compound's efficacy against various biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Studies : In vitro tests on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established anticancer agents such as doxorubicin .
  • Kinase Inhibition : Research has indicated that this compound may inhibit specific kinases involved in cancer signaling pathways, leading to reduced cell proliferation and increased apoptosis in treated cells .
  • Antimicrobial Evaluation : Similar thiazole-containing compounds have been tested for their antimicrobial activity, showing promising results against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

The following table summarizes the unique properties of this compound in comparison with structurally similar compounds:

Compound NameStructureUnique Properties
1-(4-Chlorophenyl)-3-methylureaStructureStrong antibacterial activity against Gram-positive bacteria
1-(4-Chlorobenzyl)-3-pyridinylureaStructureCorrosion inhibition properties on steel surfaces
5-(4-Chlorophenyl)-2-thiazolamineStructureInduces apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of the thiazole-piperidine intermediate : React piperidin-3-ylmethanol with thiazole-2-carboxylic acid derivatives under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form 1-(thiazol-2-yl)piperidin-3-ylmethanol .

Isocyanate formation : Convert 4-chlorobenzylamine to 4-chlorobenzyl isocyanate using triphosgene in anhydrous dichloromethane .

Urea coupling : React the thiazole-piperidine intermediate with the isocyanate in acetonitrile at 50°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm urea linkage, chlorobenzyl protons (δ 7.2–7.4 ppm), and thiazole-piperidine moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 419.12) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., Acta Crystallographica methods for urea derivatives) .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .

Q. What biological activities have been reported for structurally similar urea derivatives?

  • Methodological Answer :
  • Anticancer Activity : Analogous compounds with thiazole-piperidine scaffolds show GI50_{50} values of 10–50 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin polymerization inhibition .
  • Antimicrobial Activity : Thiazole-containing ureas exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli by targeting bacterial dihydrofolate reductase .
  • Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modify substituents : Replace the 4-chlorobenzyl group with fluorinated or methoxy variants to enhance lipophilicity and target binding .
  • Piperidine ring adjustments : Introduce methyl groups at C2/C6 to restrict conformational flexibility and improve metabolic stability .
  • Thiazole substitutions : Test 4-methylthiazole or benzothiazole analogs to evaluate potency shifts in kinase inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin) to minimize variability .
  • Structural validation : Confirm batch purity (>95% by HPLC) and rule out degradation products via LC-MS .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP and IC50_{50} trends .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace acetonitrile with DMF to improve solubility of intermediates .
  • Catalytic enhancements : Use DMAP (4-dimethylaminopyridine) to accelerate urea coupling kinetics .
  • Process automation : Implement flow chemistry for precise control of reaction temperature and residence time .

Q. What molecular docking approaches predict the compound’s mechanism of action?

  • Methodological Answer :
  • Target selection : Dock against EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina .
  • Parameterization : Apply AMBER force fields for urea-protein interactions and calculate binding free energies (ΔG) .
  • Validation : Cross-check docking poses with mutagenesis data (e.g., Kd measurements via SPR) .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test in vitro/in vivo .
  • Stereospecific activity : Compare (R)- and (S)-configurations in kinase inhibition assays to identify active enantiomers .

Q. What purification challenges arise, and how are they addressed?

  • Methodological Answer :
  • Byproduct removal : Use reverse-phase HPLC (C18 column, 70% MeOH/H2_2O) to eliminate unreacted isocyanate .
  • Crystallization optimization : Recrystallize from ethanol/water (3:1) to obtain high-purity crystals (>99%) .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer :
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., CO2_2 capture) .
  • Agrochemicals : Test as a plant growth regulator via Arabidopsis thaliana seedling assays .

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